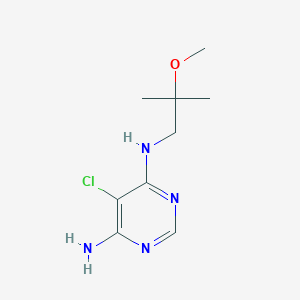![molecular formula C16H26N4O B6623657 N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B6623657.png)
N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide, also known as CTET, is a compound that has been widely studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide is not fully understood, but studies have suggested that it acts on the GABAergic system in the brain. Specifically, N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide has been shown to enhance GABAergic neurotransmission, which may contribute to its analgesic and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide has a variety of biochemical and physiological effects. For example, N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. Additionally, N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide has been shown to reduce the expression of COX-2, an enzyme involved in the production of inflammatory prostaglandins. Physiologically, N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide has been shown to reduce pain and anxiety in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide for lab experiments is its high purity and yield. Additionally, N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide has been shown to have low toxicity in animal models, making it a safe compound to work with. However, one limitation of N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide is its limited solubility in aqueous solutions, which may make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide. One area of interest is its potential as a treatment for various neurological disorders, such as epilepsy and anxiety disorders. Additionally, further research could be done to elucidate the exact mechanism of action of N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide and to identify potential targets for its therapeutic effects. Finally, studies could be done to optimize the synthesis method for N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide and to develop new derivatives with improved properties.
Métodos De Síntesis
The synthesis of N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide involves the reaction of 4-ethylcyclohexanone with ethyl 2-bromoacetate to form 4-ethylcyclohexanone ethyl ester. The ester is then treated with sodium hydride and 3-cyclopropyl-1,2,4-triazole to produce the final product, N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide. The yield of this synthesis method is reported to be high, and the purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
Aplicaciones Científicas De Investigación
N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a therapeutic agent for various diseases. Studies have shown that N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide has anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and neuropathic pain. Additionally, N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide has been shown to have antitumor activity, making it a potential treatment for cancer.
Propiedades
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O/c1-2-12-3-5-14(6-4-12)16(21)17-9-10-20-11-18-19-15(20)13-7-8-13/h11-14H,2-10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDISWKPZCPTRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)NCCN2C=NN=C2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[6-(3-Anilinopropylamino)pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623585.png)

![5-Chloro-6-[4-[5-[(dimethylamino)methyl]pyridin-2-yl]piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623600.png)
![4-[6-[(2-Ethyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]-1-methylpiperazin-2-one](/img/structure/B6623619.png)

![N-[2-(2,4-difluorophenoxy)ethyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623624.png)
![N-[2-(2-methoxyphenyl)ethyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6623634.png)
![(4-Ethylcyclohexyl)-[4-[(1-methylimidazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6623635.png)
![5-chloro-4-N-[3-(oxan-4-ylmethoxy)propyl]pyrimidine-4,6-diamine](/img/structure/B6623658.png)
![Ethyl 5-amino-1-[1-(cyclohexene-1-carbonyl)piperidin-4-yl]pyrazole-4-carboxylate](/img/structure/B6623661.png)


![5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623677.png)
![N-[3-(cyclohexene-1-carbonylamino)propyl]-4-hydroxybenzamide](/img/structure/B6623681.png)